

4-Bromothiophene-2-carbonitrile: A Versatile Scaffold for Novel Pharmaceutical Agents

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Compound of Interest

Compound Name: **4-Bromothiophene-2-carbonitrile**

Cat. No.: **B101668**

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Introduction:

4-Bromothiophene-2-carbonitrile is a key heterocyclic building block increasingly utilized in the discovery and development of novel pharmaceuticals. Its unique structural features, comprising a thiophene ring substituted with a bromine atom and a nitrile group, offer medicinal chemists a versatile platform for synthesizing a diverse array of biologically active molecules. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments. The nitrile group can be transformed into other functional groups or utilized for its electronic properties and potential interactions with biological targets. This application note provides a comprehensive overview of the use of **4-Bromothiophene-2-carbonitrile** in pharmaceutical research, focusing on its application in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer.

Application in Kinase Inhibitor Synthesis

Thiophene-based compounds have emerged as privileged structures in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.^[1] Dysregulation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, is a hallmark of many cancers, making them prime targets for therapeutic intervention.^{[2][3]}

Thiophene Derivatives as EGFR and VEGFR-2 Inhibitors

Research has demonstrated that derivatives of **4-Bromothiophene-2-carbonitrile** can be elaborated into potent inhibitors of EGFR and VEGFR-2. These kinases play crucial roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] By inhibiting these pathways, thiophene-based compounds can effectively arrest tumor progression.

Several studies have reported the synthesis of thiophene derivatives with significant inhibitory activity against these kinases. For instance, novel pyrazole–thiophene hybrid derivatives have been designed and synthesized, showing promising multitargeted anticancer potential by inhibiting both wild-type and mutant forms of EGFR, as well as VEGFR-2.[4]

Data Presentation

The following tables summarize quantitative data for representative thiophene derivatives synthesized from precursors like **4-Bromothiophene-2-carbonitrile**, highlighting their potential as kinase inhibitors.

Table 1: Suzuki Coupling Reaction Yields for Thiophene Derivatives

Entry	Arylboronic Acid	Catalyst / Ligand	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	90	Moderate to Good
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	Toluene/H ₂ O	85-90	Moderate to Excellent
3	3-Fluorophenylboronic acid	Pd ₂ (dba) ₃ / P(t-Bu) ₃	KF	Dioxane	Room Temp	Good

Note: Yields are generalized from similar reactions reported in the literature and may vary based on specific substrate and reaction conditions.

Table 2: Sonogashira Coupling Reaction Yields for Thiophene Derivatives

Entry	Terminal Alkyne	Catalyst / Co-catalyst	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ / Cul	Et ₃ N	THF	Room Temp	Good
2	Ethynyltrimethylsilane	Pd(OAc) ₂ / XPhos	CsF	DMF	100	High
3	1-Heptyne	PdCl ₂ (PPh ₃) ₂ / Cul	i-Pr ₂ NH	Toluene	60	Good

Note: Yields are generalized from similar reactions reported in the literature and may vary based on specific substrate and reaction conditions.

Table 3: Biological Activity of Representative Thiophene-Based Kinase Inhibitors

Compound ID	Target Kinase	Cell Line	IC ₅₀ (nM)
Thiophene-Derivative 1	EGFR	H1299 (Lung Cancer)	12.5
Thiophene-Derivative 2	EGFR	H1299 (Lung Cancer)	0.47
Thiophene-Derivative 3	HER2	H1299 (Lung Cancer)	0.14
Thiophene-Derivative 4	VEGFR-2	-	191.1
Pyrazole-Thiophene Hybrid	EGFR (wild-type)	MCF-7 (Breast Cancer)	16,250
Pyrazole-Thiophene Hybrid	VEGFR-2	-	18,110

IC_{50} values are indicative of the concentration of the compound required to inhibit 50% of the target kinase activity or cell growth and are sourced from various research publications.[\[1\]](#)[\[3\]](#)[\[4\]](#)
[\[5\]](#)

Experimental Protocols

Detailed methodologies for key synthetic transformations involving **4-Bromothiophene-2-carbonitrile** are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of **4-Bromothiophene-2-carbonitrile** with an arylboronic acid.

Materials:

- **4-Bromothiophene-2-carbonitrile** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2.0-3.0 equiv)
- Degassed solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

- To a dry reaction flask, add **4-Bromothiophene-2-carbonitrile**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent to the reaction mixture.

- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes the coupling of **4-Bromothiophene-2-carbonitrile** with a terminal alkyne.

Materials:

- **4-Bromothiophene-2-carbonitrile** (1.0 equiv)
- Terminal alkyne (1.2-2.0 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-5 mol%)
- Copper(I) iodide (CuI , 2-10 mol%)
- Base (e.g., Triethylamine, Diisopropylamine, 2.0-4.0 equiv)
- Anhydrous, degassed solvent (e.g., THF, Toluene, DMF)

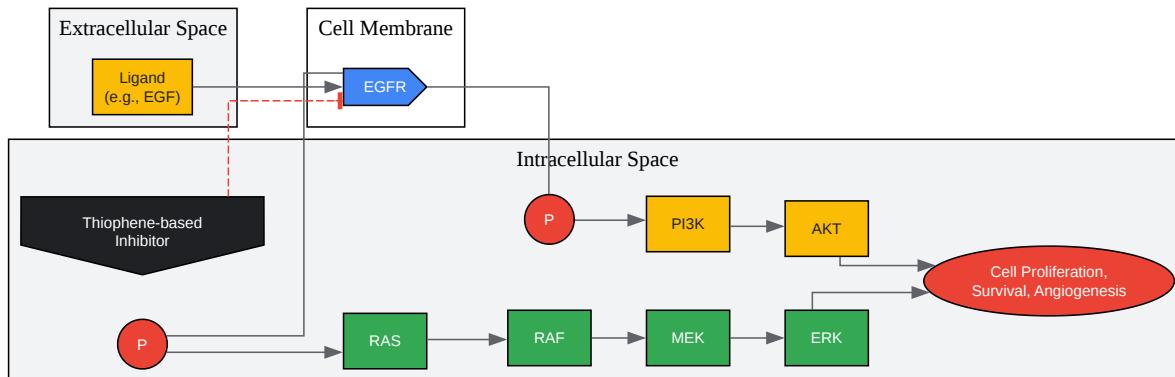
Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

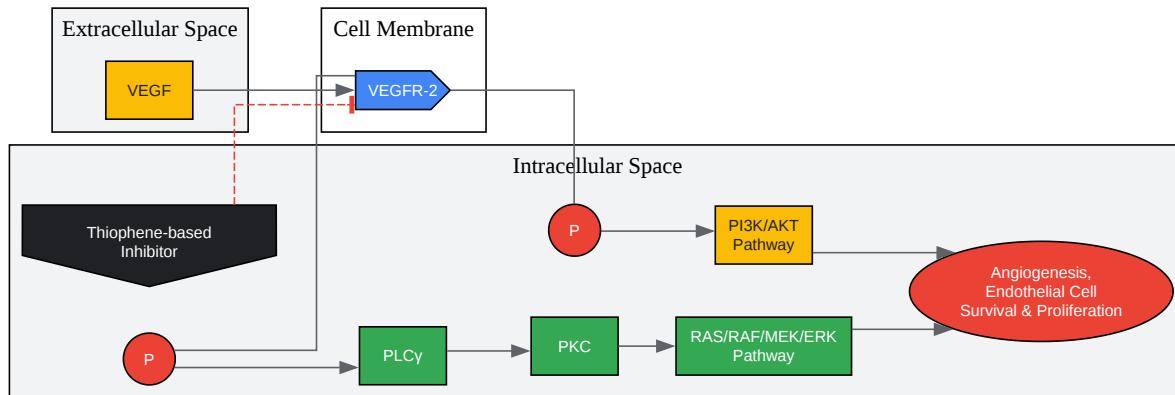
- Add the anhydrous, degassed solvent, followed by **4-Bromothiophene-2-carbonitrile**, the terminal alkyne, and the base.
- Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) and monitor by TLC or LC-MS.
- Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash chromatography to yield the alkynylated thiophene.

Visualizations

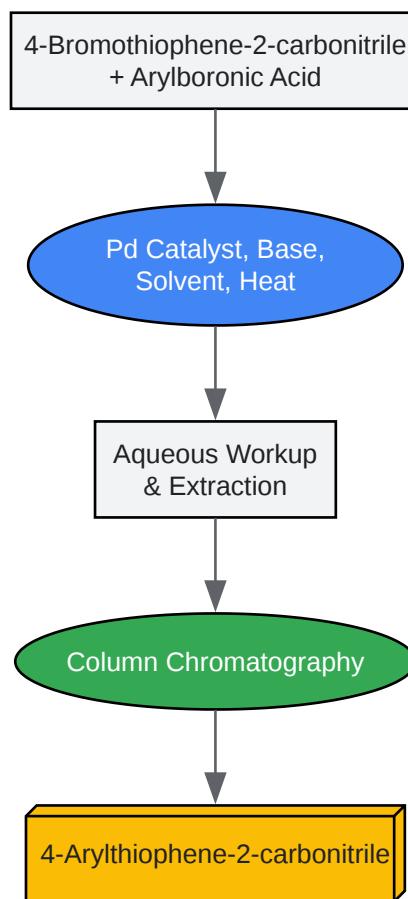
The following diagrams illustrate the key signaling pathways targeted by pharmaceuticals derived from **4-Bromothiophene-2-carbonitrile** and the general workflows for the synthetic methods described.

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Caption: EGFR Signaling Pathway and Inhibition.

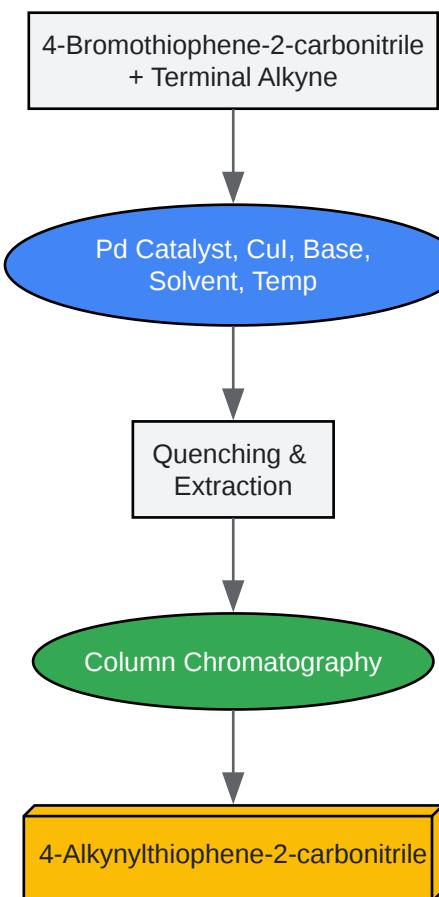
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Caption: VEGFR-2 Signaling Pathway and Inhibition.



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Caption: Suzuki Coupling Experimental Workflow.



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Caption: Sonogashira Coupling Experimental Workflow.

Conclusion

4-Bromothiophene-2-carbonitrile stands out as a highly valuable and versatile building block in the synthesis of pharmaceutical agents, particularly in the development of targeted cancer therapies. Its amenability to established cross-coupling methodologies allows for the efficient construction of complex molecular architectures. The demonstrated potential of its derivatives to potently inhibit key oncogenic kinases such as EGFR and VEGFR-2 underscores its importance for researchers, scientists, and drug development professionals. The protocols and data presented herein serve as a valuable resource for the further exploration and utilization of this promising scaffold in the quest for novel and effective therapeutics.

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